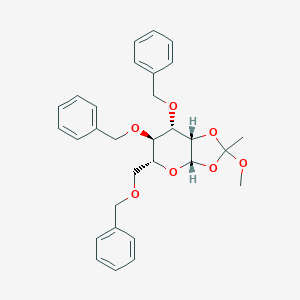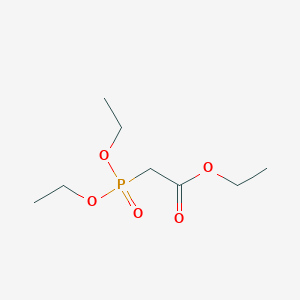
STn Epitope
Vue d'ensemble
Description
The STn (Sialyl-Tn) antigen is a short O-glycan containing a sialic acid residue a2,6-linked to GalNAca-O-Ser/Thr . It is overexpressed in various carcinomas and is usually absent in healthy tissues . The aberration of the process of glycan synthesis plays a role in inflammatory conditions, tumor progression, and metastasis .
Synthesis Analysis
The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I, which competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans . The process of O-glycosylation is complex and takes place in the Golgi apparatus, regulated by specific enzymes called pp GalNAc transferases .
Molecular Structure Analysis
The major glycoprotein carrying the STn epitope was shown to be the integrin β1 subunit . The X-ray structure revealed that SN-131 interacts directly with Neu5Ac and root GalNAc of the ST antigen in addition to the proximal peptide region .
Applications De Recherche Scientifique
Anti-Cancer Vaccine Therapy
The STn Epitope, overexpressed on various tumors, has been investigated for its application in anti-cancer vaccine therapy . However, Theratope, an STn-based vaccine, failed in the phase III clinical trial due to poor immunogenicity and epitope suppression by the foreign carrier protein .
Self-Adjuvanting Vaccine
Scientists developed a self-adjuvanting STn based-vaccine, a conjugate of clustered STn (triSTn) antigen, TLR1/2 ligand (Pam 3 CSK 4), and T-helper (Th) cell epitope . This three-component self-adjuvanting vaccine effectively resulted in the production of anti-triSTn IgG antibodies .
Immune Response Analysis
The immune responses induced by the self-adjuvanting vaccine were analyzed in detail . The study revealed that the uptake of triSTn antigen by antigen-presenting cells (APCs) was promoted by the recognition of Pam 3 CSK 4 by TLR1/2 . Th cell activation was important for boosting antibody production and IgG subclass switching .
Epitope Alteration
Small molecules that could inhibit or enhance antibody–epitope interactions open new possibilities in drug discovery and therapeutic modulation of auto-antibodies . Epitope enhancers could strengthen antibody–antigen interaction to avoid immune escape of antigens, and epitope inhibitors could block epitopes to inhibit the innate immune attack in autoimmune diseases .
Drug Discovery
A new screening technology for ligand discovery, screening platform based on epitope alteration for drug discovery (SPEED), was reported . This technology is label-free for both the antibody and small molecule .
Alzheimer’s Disease Research
The technology was applied to an Aβ antibody, leading to the discovery of a small molecule, GNF5837, that inhibits Aβ aggregation . Another small molecule, obatoclax, binds Aβ plaques and can serve as a fluorescent reporter in brain slices of AD mice .
Mécanisme D'action
Target of Action
The primary target of the Sialyl-Thomsen-nouveau (STn) epitope is the tumor-associated carbohydrate antigen . The STn epitope is carried by the integrin β1 subunit, a major glycoprotein . This antigen is overexpressed in various carcinomas .
Mode of Action
The STn epitope interacts with its targets through a specific sialyltransferase termed ST6GalNAc I . This enzyme acts exclusively on O-glycans and competes with O-glycans elongating glycosyltransferases, preventing cancer cells from exhibiting longer O-glycans . The overexpression of this enzyme leads to the expression of cell surface STn epitopes .
Pharmacokinetics
Research has shown that the stn epitope can be targeted by an antibody-drug conjugate (adc) named sgn-stnv . This ADC targets monomethyl auristatin E (MMAE) to STn expressing tumor cells .
Result of Action
The overexpression of STn epitopes leads to dramatic morphological changes and altered behavior in cells . These cells lose their epithelial appearance, become larger, more elongated, and present disorganized actin stress fibers . Additionally, their proliferation is impaired and their ability to migrate on fibronectin and hyaluronic acid is severely reduced .
Action Environment
The action environment of the STn epitope is primarily within the tumor microenvironment. The STn epitope is overexpressed in various carcinomas, indicating that its action, efficacy, and stability are influenced by the tumor microenvironment . .
Safety and Hazards
Orientations Futures
The development of novel antibodies against Tn and STn taking advantage of innovative technologies and engineering techniques may result in innovative therapeutic antibodies for cancer treatment . Additionally, the development of patient-specific neoantigen-based cancer vaccines will probably allow inducing highly specific antitumor immune responses .
Propriétés
IUPAC Name |
5-acetamido-2-[[5-acetamido-6-(2-amino-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMINQIRDFIBNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
STn Epitope | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



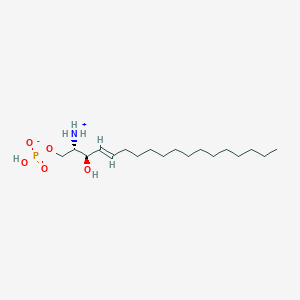


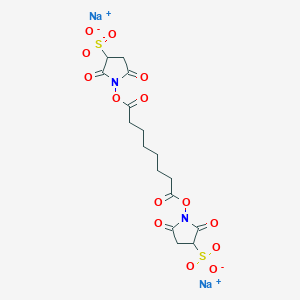


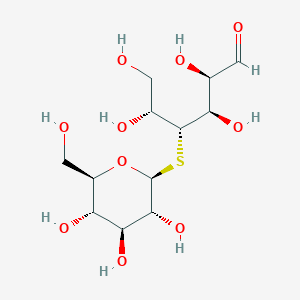

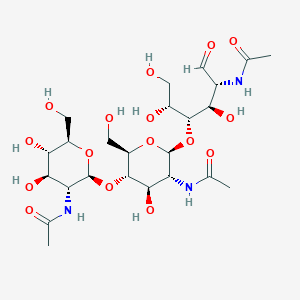

![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)

